molecular formula C7H6Cl2FN B1318760 2,4-Dichloro-5-fluorobenzylamine CAS No. 939980-28-6

2,4-Dichloro-5-fluorobenzylamine

Cat. No. B1318760
CAS RN: 939980-28-6
M. Wt: 194.03 g/mol
InChI Key: SPMPPFHZFBBNHR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzylamine is a chemical compound with the molecular formula C7H6Cl2FN . It has a molecular weight of 194.04 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a benzylamine group . The InChI code for this compound is 1S/C7H6Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Structural and Dynamical Properties

2,4-Dichloro-5-fluorobenzylamine's structural and dynamical properties have been studied using rotational spectroscopy and quantum chemical methods. Research has shown that fluorine substitution affects the flexibility and tunneling pathways of molecules. For instance, Calabrese et al. (2013) explored the effects of ring fluorination on 2-fluorobenzylamine, revealing significant changes in molecular structure and behavior due to fluorine atoms (Calabrese et al., 2013).

Derivatization of Amino Acids

Liu et al. (2004) demonstrated the use of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (a derivative of this compound) for the derivatization of amino acids. This is significant for liquid chromatography and mass spectrometry applications, enhancing the detection and analysis of amino acids (Liu et al., 2004).

Supramolecular Assemblies

Wang et al. (2015) studied the effects of strong hydrogen bonds and weak intermolecular interactions on the supramolecular assemblies of 4-fluorobenzylamine. Their research contributes to the understanding of how molecular interactions affect the formation of complex structures (Wang et al., 2015).

Inhibition of Metal Corrosion

Research by Hussein (2015) investigated the use of 4-Chloro-2-fluorobenzylamine Hydrochloride as a corrosion inhibitor for mild steel in acidic media. This study highlighted the compound's effectiveness in protecting metals from corrosion (Hussein, 2015).

Labeling of Monoclonal Antibodies

Garg et al. (1991) explored a method for labeling proteins with 18F using 4-[18F]-fluorobenzylamine. This research is crucial for medical imaging techniques like PET, demonstrating the compound's utility in labeling antibodies and fragments while preserving their immunoreactivity (Garg et al., 1991).

Synthesis of Pharmaceutical Intermediates

Guo et al. (2020) discussed the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, a key intermediate in pharmaceutical production. Their work emphasizes the importance of this compound in creating efficient and environmentally friendly pharmaceutical processes (Guo et al., 2020).

Safety and Hazards

The safety and hazards of 2,4-Dichloro-5-fluorobenzylamine are not specified in the available sources . It’s always important to handle chemical substances with care and use appropriate personal protective equipment.

Mechanism of Action

Target of Action

Similar compounds like 4-fluorobenzylamine have been reported to interact with enzymes such as trypsin-1 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzylamine . These factors could include pH, temperature, presence of other interacting molecules, and the specific cellular environment.

properties

IUPAC Name

(2,4-dichloro-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMPPFHZFBBNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590690
Record name 1-(2,4-Dichloro-5-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939980-28-6
Record name 1-(2,4-Dichloro-5-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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